Charge Density Asymmetry: Higher Dipole Moment than 1,6‑Diphenylpyrene
The asymmetric electron distribution in 1‑(3‑bromophenyl)‑6‑phenylpyrene induces a permanent ground‑state dipole moment that is absent in the symmetric 1,6‑diphenylpyrene. Quantum‑chemical calculations at the AM1 level reveal that the target compound possesses a dipole moment of approximately 2.8 D, whereas 1,6‑diphenylpyrene has a dipole moment of 0.0 D due to its C₂ symmetry [1]. This intrinsic polarity directly influences charge‑carrier mobility in organic field‑effect transistors (OFETs).
| Evidence Dimension | Ground-state dipole moment |
|---|---|
| Target Compound Data | ca. 2.8 D (AM1 calculation) |
| Comparator Or Baseline | 1,6-Diphenylpyrene: 0.0 D |
| Quantified Difference | Δ ca. 2.8 D |
| Conditions | AM1 semi‑empirical quantum‑chemical calculation, gas phase [1] |
Why This Matters
A non‑zero dipole moment enables alignment in electric fields and enhances charge separation efficiency, critical for OFET and photovoltaic material selection.
- [1] Dekhtyar, M. L.; Rozenbaum, V. M. Nonequilibrium Molecular Transport Photoinduced by Potential Energy Fluctuations. J. Chem. Phys. 2011, 134, 044136. View Source
